N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamide N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamide
Brand Name: Vulcanchem
CAS No.: 898454-18-7
VCID: VC7225875
InChI: InChI=1S/C21H22N2O5/c1-2-26-17-6-3-14(4-7-17)21(25)22-15-11-20(24)23(13-15)16-5-8-18-19(12-16)28-10-9-27-18/h3-8,12,15H,2,9-11,13H2,1H3,(H,22,25)
SMILES: CCOC1=CC=C(C=C1)C(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4
Molecular Formula: C21H22N2O5
Molecular Weight: 382.416

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamide

CAS No.: 898454-18-7

Cat. No.: VC7225875

Molecular Formula: C21H22N2O5

Molecular Weight: 382.416

* For research use only. Not for human or veterinary use.

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamide - 898454-18-7

Specification

CAS No. 898454-18-7
Molecular Formula C21H22N2O5
Molecular Weight 382.416
IUPAC Name N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamide
Standard InChI InChI=1S/C21H22N2O5/c1-2-26-17-6-3-14(4-7-17)21(25)22-15-11-20(24)23(13-15)16-5-8-18-19(12-16)28-10-9-27-18/h3-8,12,15H,2,9-11,13H2,1H3,(H,22,25)
Standard InChI Key IDTWLJGCUONMHB-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4

Introduction

1. Chemical Identity

  • IUPAC Name: N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamide

  • Molecular Formula: C20H21NO5

  • Molecular Weight: 355.39 g/mol

  • Structure:

    • The compound consists of three primary structural components:

      • A benzodioxin ring system.

      • A pyrrolidinone moiety.

      • An ethoxybenzamide group.

3. Synthesis

The synthesis of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamide typically involves:

  • Preparation of the Benzodioxin Intermediate:

    • Starting with catechol derivatives, the benzodioxin ring is formed via acetalization with formaldehyde or similar reagents.

  • Formation of Pyrrolidinone Core:

    • A cyclization reaction involving an appropriate amino acid derivative or lactam precursor forms the pyrrolidinone ring.

  • Coupling with Ethoxybenzoyl Chloride:

    • The final step involves coupling the pyrrolidinone intermediate with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine or pyridine.

4. Biological Relevance and Applications

Potential Pharmacological Activities

The structural features of this compound suggest potential biological activities, including:

  • Anti-inflammatory Activity:

    • Amide derivatives often exhibit inhibition of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).

  • Anticancer Potential:

    • Aromatic amides are frequently explored for their ability to inhibit kinases or interact with DNA.

  • CNS Activity:

    • The benzodioxin moiety might contribute to central nervous system (CNS) activity due to its resemblance to bioactive scaffolds in neuropharmacology.

Docking Studies

Preliminary docking studies could reveal interactions with targets such as:

  • Enzymes: Proteins involved in oxidative stress or inflammation.

  • Receptors: Potential binding to G-protein coupled receptors (GPCRs).

5. Analytical Characterization

TechniquePurpose
NMR SpectroscopyConfirms the chemical structure and purity through proton and carbon shifts.
Mass Spectrometry (MS)Determines molecular weight and fragmentation patterns for structural elucidation.
IR SpectroscopyIdentifies functional groups such as amides (C=O stretch) and ethers (C-O-C stretch).
HPLC/LC-MSEnsures purity and quantification in synthesized batches for biological testing.

6. Limitations and Future Directions

  • Toxicity Studies:

    • Comprehensive in vitro and in vivo toxicity profiles are required to assess safety.

  • Optimization for Drug Development:

    • Structural modifications could improve solubility, bioavailability, or target specificity.

  • Patent Landscape:

    • Similar compounds have been patented for their therapeutic potential; further research should explore novel applications.

This compound represents a promising scaffold for drug discovery due to its diverse functional groups and potential pharmacological activities. Further studies are warranted to explore its full therapeutic potential through biological assays and structure-activity relationship (SAR) analyses.

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